alpha-Viniferin
Overview
Description
Alpha-Viniferin is a naturally occurring stilbene trimer, which is a type of polyphenolic compound. It is primarily found in plants such as Caragana chamlagu, Caragana sinica, and the stem bark of Dryobalanops aromatica . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Alpha-Viniferin is a resveratrol derivative and a stilbene trimer . It has been shown to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This inhibition can increase the concentration of acetylcholine in the brain, which may have potential therapeutic effects for conditions like Alzheimer’s disease.
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to it and inhibiting its activity . This results in an increase in the concentration of acetylcholine in the brain. Furthermore, this compound has been shown to downregulate SIRT1 , vimentin , and phosphorylated AKT , which are involved in cell survival and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting acetylcholinesterase, it impacts the cholinergic pathway, which plays a crucial role in memory and cognition. The downregulation of SIRT1, vimentin, and phosphorylated AKT suggests that this compound may also affect pathways related to cell survival, proliferation, and apoptosis .
Pharmacokinetics
It is known that the bioavailability of resveratrol derivatives can be influenced by factors such as their chemical structure and the presence of certain functional groups .
Result of Action
This compound has demonstrated potential anti-cancer and anti-inflammatory effects . In non-small cell lung cancer cells, this compound was found to reduce cell viability and induce apoptosis, a process of programmed cell death . This was evidenced by the cleavage of caspase 3 and PARP, key markers of apoptosis .
Biochemical Analysis
Biochemical Properties
Alpha-Viniferin interacts with various enzymes, proteins, and other biomolecules. It exhibits a range of important biological activities and has several possible applications in clinical research and future drug development .
Cellular Effects
This compound has demonstrated potential anti-cancer and anti-inflammatory effects . It has been shown to reduce the viability of NCI-H460 cells, a type of non-small cell lung cancer . It influences cell function by inducing apoptosis in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by cleaving caspase 3 and PARP . It also reduces the expression of SIRT1, vimentin, and phosphorylated AKT, and induces AIF nuclear translocation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to have a strong cytotoxicity in non-androgen .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to promote apoptosis in NCI-H460 cells in nude mice .
Preparation Methods
Alpha-Viniferin can be isolated from natural sources such as Caragana chamlagu and Caragana sinica using various extraction and purification techniques . The synthetic routes for this compound involve the demethylation of methylated methyl 3-arylbenzofuran-4-carboxylate mediated by boron tribromide or boron trichloride under the assistance of bromination . Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography .
Chemical Reactions Analysis
Alpha-Viniferin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Viniferin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of stilbenes and their derivatives.
Medicine: It has shown potential in the treatment of various diseases, including cancer, due to its ability to induce apoptosis in cancer cells.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Alpha-Viniferin is compared with other similar compounds such as:
Beta-Viniferin: Another stilbene trimer with similar biological activities but different structural properties.
Delta-Viniferin: A stilbene dimer with distinct biological activities.
Epsilon-Viniferin: A stilbene dimer known for its antioxidant properties.
This compound is unique due to its trimeric structure, which contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVNHOAKHJJFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-13-7 | |
Record name | alpha-Viniferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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